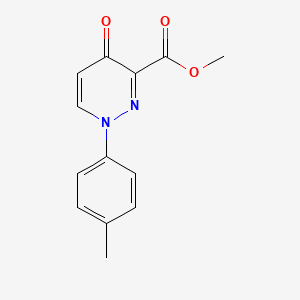

Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Description

Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylphenyl group at the N1 position and a methyl ester at the C3 position. This compound belongs to the dihydropyridazine family, which is notable for its structural versatility and applications in coordination chemistry and pharmaceutical research. The ester functional group enhances its lipophilicity compared to carboxylate or amide derivatives, influencing solubility and reactivity .

Pyridazine derivatives are often utilized as ligands in metal-organic frameworks (MOFs) and coordination polymers due to their ability to coordinate with metal ions via oxygen or nitrogen atoms. For example, carboxylate analogs of this compound (e.g., 1-(4-carboxylatophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate) have been employed to synthesize Mn(II) complexes, where the deprotonated carboxylate groups act as bridging ligands .

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)-4-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRCLLHGUJBHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then cyclized to form the pyridazine ring. The final step involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction can produce a dihydroxy compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has shown that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.

Case Study : A study on related dihydropyridazine derivatives demonstrated their efficacy against breast cancer cell lines, suggesting a similar potential for this compound .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that dihydropyridazine derivatives may have neuroprotective properties.

Data Table 1: Summary of Biological Activities

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Key steps may include:

- Formation of the Dihydropyridazine Core : Utilizing appropriate reagents to construct the core structure.

- Functionalization : Introducing the methyl and phenyl groups to enhance biological activity.

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer and neuroprotective effects. Ongoing research aims to explore its role in:

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that dihydropyridazine derivatives possess antimicrobial properties, making them candidates for further exploration as antibacterial or antifungal agents.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl Ester vs. Carboxylic Acid Derivatives

The substitution of the methyl ester group with a carboxylic acid (e.g., 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, CAS 1365939-51-0) significantly alters physicochemical properties:

- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility due to their ionizable -COOH group, whereas the methyl ester is more lipophilic.

- Coordination Chemistry : Carboxylate forms (deprotonated -COO⁻) readily coordinate with metal ions (e.g., Mn(II), Zn(II)) to form stable complexes, as seen in MOFs . The methyl ester lacks this capability, limiting its use in coordination polymers.

- Synthetic Utility : Carboxylic acids serve as intermediates for further derivatization (e.g., amidation), while esters are typically terminal products .

Amide Derivatives

The amide analog, 6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 1251552-62-1), introduces additional methoxy groups and an amide bond. Key differences include:

Substituent Position Effects

- 4-Methylphenyl vs. 3-Methylphenyl : Replacing the para-methyl group with a meta-methyl substituent (e.g., 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid) affects steric and electronic properties. The meta-substitution may reduce symmetry, influencing crystal packing and intermolecular interactions .

Table: Key Properties of Selected Analogous Compounds

*Estimated based on molecular formula; †Calculated from C₁₂H₁₂N₂O₃.

Biological Activity

Introduction

Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate, a compound with significant potential in medicinal chemistry, belongs to the class of dihydropyridazine derivatives. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- CAS Number : 478063-54-6

The structure of this compound features a dihydropyridazine ring system, which is known for its diverse biological activities.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds similar to methyl dihydropyridazines exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Dihydropyridazine derivatives have been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:

- Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown cytotoxic effects on human cancer cell lines such as HeLa and HCT116.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| HCT116 | 7.2 | Cell cycle arrest |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in several studies. It has been suggested that the dihydropyridazine framework can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Cardiovascular Effects

Some derivatives have shown promise in cardiovascular applications by exhibiting vasodilatory effects and improving endothelial function. This is particularly relevant given the increasing prevalence of cardiovascular diseases globally.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study :

- Cancer Research :

- Inflammation Model :

Q & A

Q. What are the key synthetic methodologies for Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate?

The synthesis typically involves:

- Acylation : Using acetic anhydride to activate carbonyl groups .

- Methylation : Introducing methyl groups via methyl iodide under inert atmospheres .

- Multi-step optimization : Controlled temperatures (e.g., 60–80°C) and solvents like DMF or THF to minimize side reactions .

- Mo(CO)₆-mediated rearrangement : Advanced strategies for pyridazine core formation via isoxazole intermediates .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on:

- X-ray crystallography : Monoclinic systems (e.g., space group P2₁/c) with parameters like a = 6.4973 Å, b = 11.5323 Å .

- Software tools : SHELX for refinement and ORTEP-III for visualizing bond lengths/angles .

- Key structural features : Planar pyridazine ring, dihedral angles between substituents (e.g., 4-methylphenyl group at ~15° from the core) .

Q. What biological activities are reported for pyridazine derivatives?

Similar compounds exhibit:

- Anti-inflammatory properties : Inhibition of COX-2 enzymes .

- Antimicrobial effects : Activity against S. aureus and E. coli via membrane disruption .

- Calcium channel modulation : Observed in 1,4-dihydropyridine analogs .

Advanced Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Optimization strategies include:

- Statistical design of experiments (DoE) : Screening variables like temperature, solvent polarity, and catalyst loading .

- Inert atmosphere : Use of argon/nitrogen to prevent oxidation of intermediates .

- Catalyst selection : Transition metals (e.g., Pd/C) for selective hydrogenation steps .

Table 1 : Example Reaction Conditions and Yields

| Step | Temperature (°C) | Solvent | Yield (%) | By-Products |

|---|---|---|---|---|

| Acylation | 80 | DMF | 72 | <5% dimerization |

| Methylation | 60 | THF | 85 | <3% hydrolysis |

| Cyclization | 100 | Toluene | 68 | 10% unreacted SM |

Q. How are contradictions in crystallographic data resolved?

Analytical approaches include:

- Multi-software validation : Cross-checking SHELX-refined data with ORTEP-III visualizations to detect twinning/disorder .

- High-resolution data : Collecting datasets at low temperatures (100 K) to reduce thermal motion artifacts .

- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .

Q. What role do substituents play in modulating biological activity?

Key substituent effects:

- Electron-withdrawing groups (e.g., -F) : Enhance bioavailability and target binding (e.g., fluorine increases log P by ~0.5) .

- Bulkier groups (e.g., 4-methylphenyl) : Improve metabolic stability but may reduce solubility .

- Hybrid derivatives : Combining pyridazine with quinoline moieties broadens antimicrobial spectra .

Q. How is the mechanism of action studied in biological systems?

Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.